

Unveiling the Chemical and Biological Profile of Menadione Nicotinamide Bisulfite: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Menadione nicotinamide bisulfite*

Cat. No.: *B1253534*

[Get Quote](#)

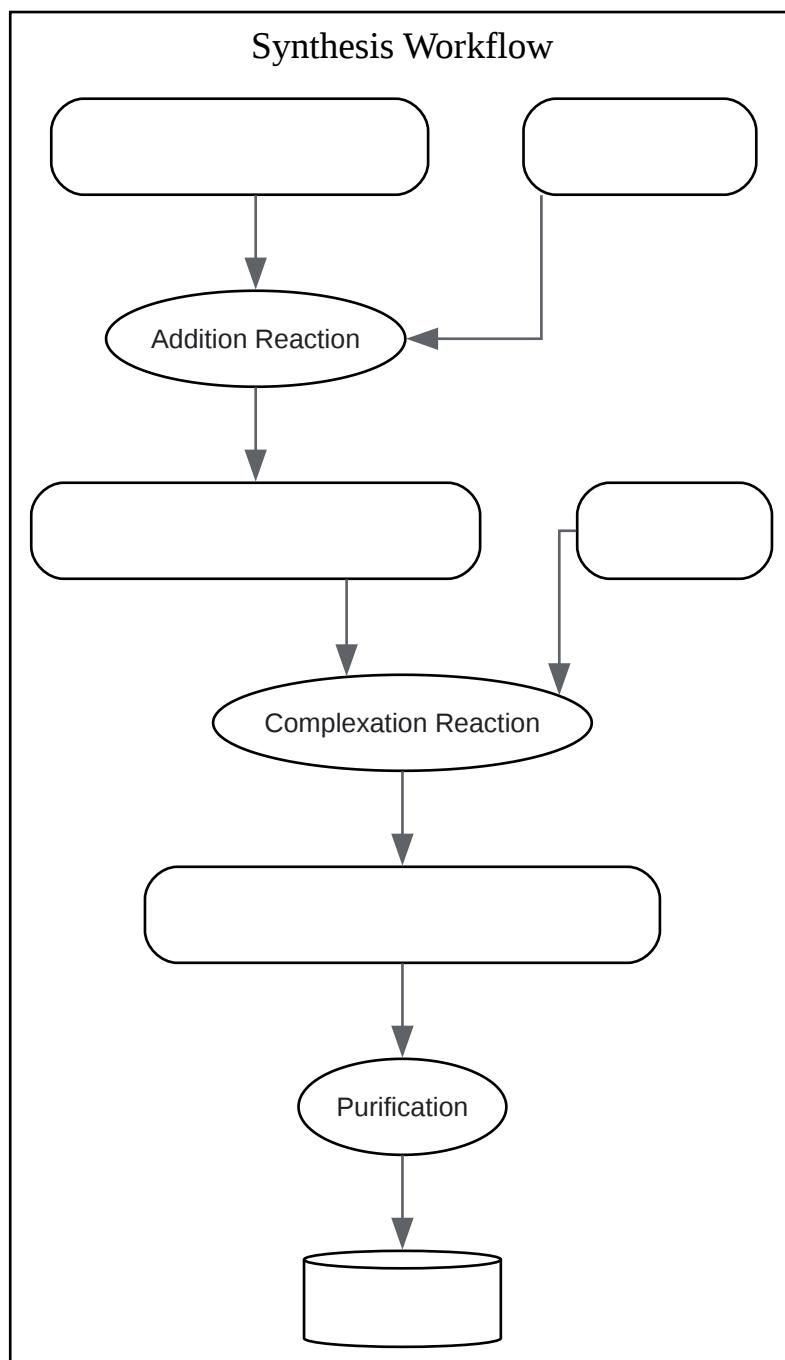
For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione Nicotinamide Bisulfite (MNB) is a synthetic, stabilized form of Vitamin K3 (Menadione) complexed with nicotinamide (Vitamin B3). This technical guide provides an in-depth overview of the core chemical and biological properties of MNB, with a focus on its molecular characteristics, analytical quantification, and its critical role in the Vitamin K-dependent carboxylation pathway essential for blood coagulation. Detailed experimental workflows and quantitative data are presented to support research and development activities in the pharmaceutical and nutritional sciences.

Core Chemical and Physical Properties

Menadione Nicotinamide Bisulfite is a white or ivory white crystalline powder that is slightly soluble in water. Its chemical structure combines the bioactive menadione molecule with nicotinamide, enhancing its stability.


Table 1: Chemical and Physical Data for **Menadione Nicotinamide Bisulfite**

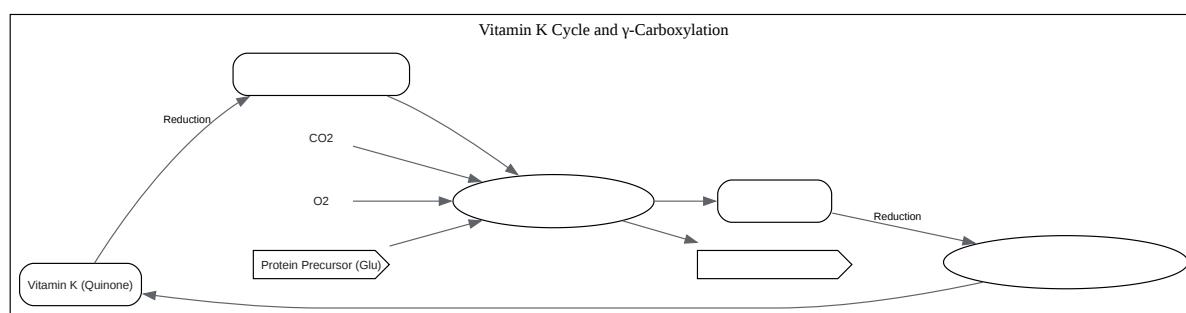
Property	Value	Reference
Molecular Formula	C17H16N2O6S	[1] [2]
Molecular Weight	376.4 g/mol	[1]
Alternative Molecular Formula	C11H10O5S·C6H6N2O	[3]
Alternative Molecular Weight	376.38 g/mol	[3]
CAS Number	73581-79-0	[3]
Appearance	White or ivory white crystalline powder	[2]
Solubility	Slightly soluble in water	[2]

Synthesis of Menadione Nicotinamide Bisulfite

The synthesis of **Menadione Nicotinamide Bisulfite** typically involves a two-step process. First, Menadione (2-methyl-1,4-naphthoquinone) is reacted with sodium bisulfite to form Menadione Sodium Bisulfite (MSB). Subsequently, MSB is reacted with nicotinamide to yield the more stable **Menadione Nicotinamide Bisulfite**.

A representative synthesis workflow is outlined below. It is important to note that specific reaction conditions such as temperature, reaction time, and molar ratios of reactants can be optimized to improve yield and purity.[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)


Caption: A generalized workflow for the synthesis of **Menadione Nicotinamide Bisulfite**.

Biological Role: The Vitamin K Cycle and γ -Carboxylation

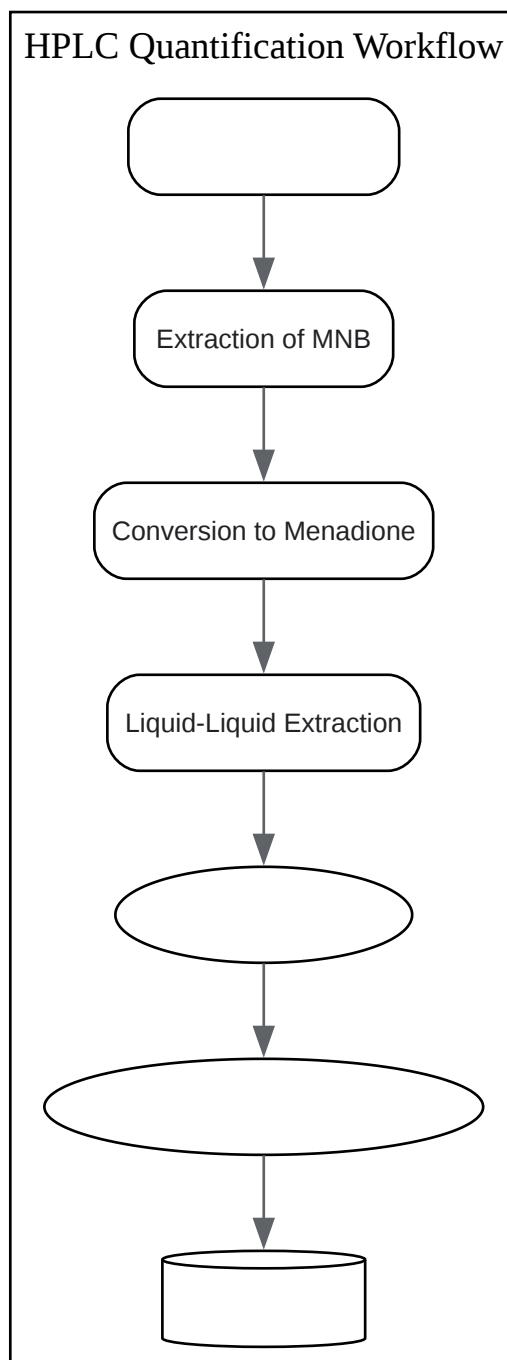
Menadione, the active component of MNB, serves as a precursor to Vitamin K2 (menaquinone-4) in vivo. Its primary biological function is to act as a cofactor for the enzyme γ -glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ -carboxyglutamate (Gla) residues in specific proteins, known as Vitamin K-dependent proteins (VKDPs).

This carboxylation is crucial for the biological activity of these proteins, particularly the blood coagulation factors synthesized in the liver, including Prothrombin (Factor II), Factor VII, Factor IX, and Factor X.^{[6][7][8][9][10]} The Gla residues act as calcium-binding sites, which are essential for the conformation of these proteins and their ability to bind to phospholipid membranes at the site of injury, thereby initiating the coagulation cascade.

The Vitamin K cycle is a critical metabolic pathway that regenerates the active, reduced form of Vitamin K (hydroquinone), which is required by GGCX.

[Click to download full resolution via product page](#)

Caption: The Vitamin K cycle illustrating the role of Menadione in the γ -carboxylation of blood clotting factors.


Experimental Protocols and Methodologies

Quantification of Menadione Nicotinamide Bisulfite by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of MNB in matrices such as animal feed involves its conversion to menadione followed by HPLC analysis.

Principle: The MNB is extracted from the sample, and the bisulfite adduct is cleaved to release free menadione. The menadione is then separated by reversed-phase HPLC and detected by UV or fluorescence spectrophotometry.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: A typical workflow for the quantification of **Menadione Nicotinamide Bisulfite** using HPLC.

Detailed Steps:

- Sample Extraction: A known weight of the sample is extracted with an appropriate solvent, often an aqueous solution, to solubilize the MNB.[11]
- Conversion to Menadione: The extract is treated to convert the MNB to menadione. This can be achieved by adjusting the pH.[12]
- Menadione Extraction: The liberated menadione is then extracted into an organic solvent immiscible with water, such as n-hexane.[12]
- HPLC Analysis: The organic extract is injected into an HPLC system.
 - Column: A reversed-phase column (e.g., C18) is typically used.
 - Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and water is used for elution.
 - Detection: Menadione can be detected by its UV absorbance (around 254-270 nm) or, for higher sensitivity, by fluorescence detection after post-column reduction.[11]
- Quantification: The concentration of menadione is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of a menadione standard.

Chick Bioassay for Vitamin K Activity

The biological activity of Vitamin K compounds, including MNB, is often determined using a chick bioassay.

Principle: Day-old chicks are fed a Vitamin K-deficient diet to induce a state of hypoprothrombinemia (impaired blood clotting). The test compound is then administered, and the restoration of normal blood clotting time is measured. Prothrombin time is a common endpoint.

Experimental Protocol Outline:

- **Animal Model:** Day-old chicks are used as they have a high requirement for Vitamin K and rapidly develop deficiency symptoms.

- Depletion Period: Chicks are fed a Vitamin K-deficient basal diet for a period (e.g., 7-14 days) to deplete their Vitamin K reserves.
- Supplementation: Graded levels of the test compound (MNB) and a standard Vitamin K source are added to the basal diet and fed to different groups of chicks.
- Blood Collection: After a specified supplementation period, blood samples are collected from the chicks.
- Prothrombin Time Measurement: The prothrombin time of the plasma is determined. This is the time it takes for a clot to form after the addition of thromboplastin and calcium.
- Data Analysis: A dose-response curve is generated by plotting prothrombin time against the logarithm of the Vitamin K dose. The relative biopotency of the test compound is calculated by comparing its dose-response curve to that of the standard.

Conclusion

Menadione Nicotinamide Bisulfite is a chemically well-defined and stable source of Vitamin K3 activity. Its role in the vital Vitamin K-dependent carboxylation of coagulation factors is well-established. The analytical methods and bioassays described provide robust means for its quantification and the assessment of its biological efficacy. This technical guide serves as a foundational resource for professionals engaged in the research, development, and application of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scilit.com [scilit.com]
- 2. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 3. mdpi.com [mdpi.com]

- 4. CN101955217A - Preparation method of menadione nicotinamide bisulfite - Google Patents [patents.google.com]
- 5. CN101955217B - Preparation method of menadione nicotinamide bisulfite - Google Patents [patents.google.com]
- 6. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin K and the Vitamin K Dependent Clotting Factors [practical-haemostasis.com]
- 8. med.libretexts.org [med.libretexts.org]
- 9. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coagulation - Wikipedia [en.wikipedia.org]
- 11. Fluorimetric determination of menadione sodium bisulphite (vitamin K3) in animal feed and premixes by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Chemical and Biological Profile of Menadione Nicotinamide Bisulfite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253534#menadione-nicotinamide-bisulfite-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com